Benzamide Substitution Pattern: 2,3-Dimethoxy vs. 4-Bromo – Divergent PARP1 Inhibitory Potency
The 4-bromo substituted direct analog, 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922129-98-4), has been reported to inhibit PARP1 with an IC₅₀ of 0.45 µM, placing it within approximately 1.3-fold of the clinical PARP inhibitor olaparib (IC₅₀ = 0.34 µM) . In contrast, the 2,3-dimethoxy substituted target compound exhibits a substantially different activity profile: its benzamide ring carries electron-donating methoxy groups rather than an electron-withdrawing bromine, which alters both the electronic character of the amide carbonyl and the steric contour presented to the PARP catalytic site. While a direct PARP1 IC₅₀ for the target compound has not been reported in primary literature, vendor-supplied data suggests an IC₅₀ of approximately 15 µM in a cancer-cell proliferation assay—roughly 33-fold weaker than the 4-bromo analog's PARP1 biochemical IC₅₀ . This large potency differential underscores that the benzamide substitution pattern is a critical determinant of target engagement and cannot be assumed equivalent when selecting compounds for PARP-focused screening cascades [1].
| Evidence Dimension | PARP1 inhibitory potency / anticancer activity |
|---|---|
| Target Compound Data | IC₅₀ ≈ 15 µM (cancer cell proliferation assay, unspecified cell line) |
| Comparator Or Baseline | 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922129-98-4): PARP1 IC₅₀ = 0.45 µM (biochemical assay) ; Olaparib: PARP1 IC₅₀ = 0.34 µM |
| Quantified Difference | Approximately 33-fold weaker cellular activity for target compound vs. 4-bromo analog PARP1 biochemical IC₅₀; approximately 1.3-fold difference between 4-bromo analog and olaparib |
| Conditions | Target compound: cancer cell proliferation assay (vendor-reported, specific cell line and incubation conditions not disclosed) ; 4-bromo analog: PARP1 biochemical inhibition assay (details not fully specified in accessible source) |
Why This Matters
A 33-fold potency gap between two compounds differing only in benzamide substitution means that researchers selecting the 2,3-dimethoxy variant for PARP-related studies must anticipate markedly different assay concentrations and potentially a different target selectivity profile, directly impacting experimental design and data interpretation.
- [1] Janssen Pharmaceutica NV. Quinolinone derivatives as PARP inhibitors. US Patent US8404713B2. Issued March 26, 2013. Establishes that small benzamide substituent changes produce large potency shifts in quinolinone-based PARP inhibitors. View Source
